molecular formula C10H11NO3 B6228770 4-[(oxetan-3-yl)amino]benzoic acid CAS No. 1540438-04-7

4-[(oxetan-3-yl)amino]benzoic acid

Cat. No.: B6228770
CAS No.: 1540438-04-7
M. Wt: 193.20 g/mol
InChI Key: KATYASUPDTZLJK-UHFFFAOYSA-N
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Description

4-[(Oxetan-3-yl)amino]benzoic acid is an organic compound characterized by the presence of an oxetane ring attached to an amino group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(oxetan-3-yl)amino]benzoic acid typically involves the formation of the oxetane ring followed by its attachment to the benzoic acid moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(Oxetan-3-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxetane derivatives, amino alcohols, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Oxetan-3-yl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(oxetan-3-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Oxetan-2-yl)amino]benzoic acid
  • 4-[(Oxetan-3-yl)methylamino]benzoic acid
  • 4-[(Oxetan-3-yl)amino]phenylacetic acid

Uniqueness

4-[(Oxetan-3-yl)amino]benzoic acid is unique due to the specific positioning of the oxetane ring and the amino group on the benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1540438-04-7

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-(oxetan-3-ylamino)benzoic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)7-1-3-8(4-2-7)11-9-5-14-6-9/h1-4,9,11H,5-6H2,(H,12,13)

InChI Key

KATYASUPDTZLJK-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=CC=C(C=C2)C(=O)O

Purity

95

Origin of Product

United States

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